Acid Blue 1

Description

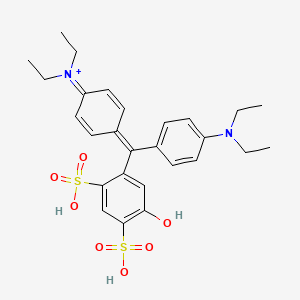

Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;4-[[4-(diethylamino)phenyl]-(4-diethylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]benzene-1,3-disulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H32N2O6S2.Na/c1-5-28(6-2)22-13-9-20(10-14-22)27(21-11-15-23(16-12-21)29(7-3)8-4)25-18-17-24(36(30,31)32)19-26(25)37(33,34)35;/h9-19H,5-8H2,1-4H3,(H-,30,31,32,33,34,35);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJEYSFABYSGQBG-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC=C(C=C1)C(=C2C=CC(=[N+](CC)CC)C=C2)C3=C(C=C(C=C3)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H31N2NaO6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3026065 | |

| Record name | C.I. Acid Blue 1, sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3026065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

566.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Sulfan blue is a dark greenish-black powder. (NTP, 1992), Violet or dark bluish-green solid; [HSDB] Violet powder; [MSDSonline] | |

| Record name | SULFAN BLUE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21047 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | C.I. Food Blue 3 | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4093 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Soluble (>=10 mg/ml at 70 °F) (NTP, 1992), ONE G DISSOLVES IN 20 ML WATER @ 20 °C; PARTLY SOL IN ALCOHOL, 30 mg/ml in water; 30 mg/ml in 2-methoxyethanol; 7 mg/ml in ethanol | |

| Record name | SULFAN BLUE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21047 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | C.I. FOOD BLUE 3 | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5476 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

VIOLET POWDER, Dark bluish-green powder | |

CAS No. |

129-17-9, 116-95-0, 30586-15-3 | |

| Record name | SULFAN BLUE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21047 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | C.I. Food Blue 3 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000129179 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanaminium, N-[4-[[4-(diethylamino)phenyl](2,4-disulfophenyl)methylene]-2,5-cyclohexadien-1-ylidene]-N-ethyl-, inner salt, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I. Acid Blue 1, sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3026065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hydrogen [4-[4-(diethylamino)-2',4'-disulphonatobenzhydrylidene]cyclohexa-2,5-dien-1-ylidene]diethylammonium, sodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.487 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Hydrogen [4-[4-(diethylamino)-2',4'-disulphonatobenzhydrylidene]cyclohexa-2,5-dien-1-ylidene]diethylammonium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.787 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Benzenesulfonic acid, [[4-[[4-(phenylimino)-2,5-cyclohexadien-1-ylidene][4-[(sulfophenyl)amino]phenyl]methyl]phenyl]amino]-, monosodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SULFAN BLUE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FH1929ICIT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | C.I. FOOD BLUE 3 | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5476 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

What are the chemical properties of Acid Blue 1?

An In-depth Technical Guide to the Chemical Properties of Acid Blue 1

Introduction

Acid Blue 1, also known by synonyms such as Patent Blue VF, Sulfan Blue, and C.I. 42045, is a synthetic organic compound classified as a triarylmethane dye.[1][2] It is widely utilized in various industrial and scientific applications, including as a colorant for textiles, leather, paper, and soaps, as well as a biological stain in medical diagnostics.[3][4] For researchers and professionals in drug development, Acid Blue 1 is of particular interest for its use as a vital dye in procedures like lymphangiography and sentinel lymph node biopsy to visualize lymphatic vessels.[5][6][7][8] This guide provides a comprehensive overview of the core chemical properties of Acid Blue 1, supported by quantitative data, experimental methodologies, and process diagrams.

It is important to note that while the most common CAS number for Acid Blue 1 is 129-17-9, which corresponds to its sodium salt, another CAS number, 116-95-0, refers to its inner salt form.[1][9] This guide will focus on the properties associated with CAS number 129-17-9.

Chemical and Physical Properties

The fundamental physicochemical properties of Acid Blue 1 are summarized in the table below, providing a quantitative snapshot of the compound.

| Property | Value | References |

| IUPAC Name | sodium;4-[[4-(diethylamino)phenyl]-(4-diethylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]benzene-1,3-disulfonate | [1] |

| CAS Number | 129-17-9 | [1][2][3][5][10] |

| Molecular Formula | C₂₇H₃₁N₂NaO₆S₂ | [1][2] |

| Molecular Weight | 566.66 g/mol | [1][10] |

| Appearance | Dark blue to dark bluish-green powder | [2][3][6] |

| Melting Point | >250°C | [3][6][11] |

| Solubility in Water | 1 g / 20 mL (at 20°C) | [3][6][11] |

| Solubility in Ethanol | Soluble (yields a blue solution) | [2][6] |

| Density | 0.392 g/cm³ (at 20°C) | [3][6][11] |

| Maximum Absorption (λmax) | 635 nm, 410 nm (in H₂O) | [6] |

| pH (10 g/L solution) | 6.9 (at 20°C) | [6][11] |

| Topological Polar Surface Area | 137 Ų | [1] |

| Hydrogen Bond Acceptors | 7 | [1] |

Spectroscopic Properties

Acid Blue 1 exhibits characteristic absorption peaks in the visible spectrum, which is responsible for its vibrant blue color. The primary maximum absorption wavelength (λmax) is observed at approximately 635 nm, with a secondary peak around 410 nm in an aqueous solution.[6] This property is fundamental to its use as a colorant and is leveraged in quantitative analyses using UV-Vis spectrophotometry. The color of Acid Blue 1 solutions can be pH-dependent; it transitions from yellow-orange at a low pH (0.8) to a deep blue at a higher pH (3.0 and above).[6][11]

Stability and Reactivity

Acid Blue 1 is generally stable under normal laboratory conditions, including standard temperatures and pressures.[3][6][10] However, it is incompatible with strong oxidizing and reducing agents.[10] Contact with strong oxidants should be avoided to prevent potentially hazardous reactions.[10] When subjected to thermal decomposition, it may release irritating and toxic fumes and gases, including oxides of carbon, nitrogen, and sulfur.[10] Hazardous polymerization is not known to occur.[10]

Experimental Protocols

General Synthesis of Acid Blue 1

The industrial synthesis of Acid Blue 1 is a multi-step process rooted in the principles of aromatic electrophilic substitution and oxidation. The primary manufacturing method involves the condensation of two molar equivalents of N,N-diethylaniline with one molar equivalent of 4-formylbenzene-1,3-disulfonic acid.[2][3][6] This reaction forms a colorless intermediate known as a leuco compound. The final blue color is achieved through a subsequent oxidation step, which converts the leuco base into the conjugated triarylmethane dye. The product is then converted into its sodium salt to enhance water solubility.[2][3][6]

Methodology for Property Determination

-

Melting Point: The melting point of a high-melting-point solid like Acid Blue 1 (>250°C) is typically determined using a digital melting point apparatus with a capillary tube method. A small, powdered sample is packed into a capillary tube, which is then heated at a controlled rate. The temperature range over which the sample melts is recorded.

-

Solubility: The shake-flask method is a standard protocol for determining solubility. An excess amount of the solute (Acid Blue 1) is added to a known volume of the solvent (e.g., water) in a flask. The mixture is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. The solution is then filtered to remove undissolved solid, and the concentration of the dissolved solute in the filtrate is measured, typically by UV-Vis spectrophotometry.

-

UV-Vis Spectroscopy: To determine the maximum absorption wavelength (λmax), a dilute solution of Acid Blue 1 is prepared in a suitable solvent (e.g., deionized water). The absorbance of the solution is measured across a range of wavelengths (e.g., 300-800 nm) using a calibrated spectrophotometer. The wavelength at which the highest absorbance is recorded is the λmax.

Application Workflow: Sentinel Lymph Node Biopsy

Acid Blue 1 is frequently used as a visual tracer in sentinel lymph node biopsy (SLNB), a surgical procedure to determine if cancer has spread to the lymphatic system. The dye is injected near the primary tumor site. It is then absorbed by the lymphatic vessels and travels to the first lymph node(s)—the "sentinel" nodes—that drain the tumor area. The surgeon can then visually identify these nodes by their blue color and selectively remove them for pathological examination.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. worlddyevariety.com [worlddyevariety.com]

- 3. lookchem.com [lookchem.com]

- 4. pylamdyes.com [pylamdyes.com]

- 5. Acid blue 1 | 129-17-9 | FA40367 | Biosynth [biosynth.com]

- 6. Acid blue 1 CAS#: 129-17-9 [m.chemicalbook.com]

- 7. CAS 129-17-9: Acid Blue 1 | CymitQuimica [cymitquimica.com]

- 8. Acid blue 1 | 129-17-9 [chemicalbook.com]

- 9. scbt.com [scbt.com]

- 10. cncolorchem.com [cncolorchem.com]

- 11. 129-17-9 CAS MSDS (Acid blue 1) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

Acid Blue 1 molecular structure and formula.

An In-depth Technical Guide to Acid Blue 1: Molecular Structure, Properties, and Applications

Introduction

Acid Blue 1, also known by numerous synonyms including Patent Blue VF, C.I. 42045, and Alphazurine G, is a synthetic triarylmethane dye.[1] Due to its intense blue color and water solubility, it finds widespread use in various industrial and scientific applications. This technical guide provides a comprehensive overview of the molecular structure, chemical formula, physicochemical properties, synthesis, and key applications of Acid Blue 1, with a focus on its relevance to researchers, scientists, and drug development professionals.

Molecular Structure and Formula

Acid Blue 1 is a sodium salt. The molecular structure is characterized by a central carbon atom bonded to three aromatic rings. Two of the rings are substituted with diethylamino groups, and the third is a disulfonated phenyl group, which imparts water solubility to the molecule.

There are two commonly cited chemical formulas for Acid Blue 1, which differ by a single proton, likely reflecting the salt form versus the free acid form:

The corresponding IUPAC name is sodium;4-[[4-(diethylamino)phenyl]-(4-diethylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]benzene-1,3-disulfonate.[3] The structure is depicted below:

Figure 1. Molecular Structure of Acid Blue 1.

Physicochemical Properties

A summary of the key quantitative data for Acid Blue 1 is presented in the table below for easy reference and comparison.

| Property | Value | References |

| Molecular Formula | C₂₇H₃₁N₂NaO₆S₂ / C₂₇H₃₂N₂O₆S₂ | [1][2][3] |

| Molecular Weight | 566.66 g/mol | [2][3] |

| CAS Number | 129-17-9 | [2][4] |

| Appearance | Dark blue-green to dark purple crystalline powder | [5] |

| Melting Point | >250°C | [6][7] |

| Solubility | Soluble in water (1 g/20 mL at 20°C) and ethanol (B145695). | [6][8] |

| λmax (in H₂O) | 637-641 nm | |

| Density | 0.392 g/cm³ at 20°C | [6][7] |

Experimental Protocols

Synthesis of Acid Blue 1

The synthesis of Acid Blue 1 typically involves the condensation of 4-Formylbenzene-1,3-disulfonic acid with N,N-diethylaniline, followed by oxidation.[2]

Materials:

-

4-Formylbenzene-1,3-disulfonic acid

-

N,N-diethylaniline (2 molar equivalents)

-

Oxidizing agent (e.g., sodium dichromate)

-

Sodium hydroxide (B78521) or sodium carbonate

-

Sulfuric acid

Procedure:

-

Condensation: React 4-Formylbenzene-1,3-disulfonic acid with two molar equivalents of N,N-diethylaniline in an acidic medium (e.g., sulfuric acid).

-

Oxidation: The resulting leuco base is then oxidized using a suitable oxidizing agent to form the colored triphenylmethane (B1682552) dye.

-

Salt Formation: The dye is converted to its sodium salt by treatment with sodium hydroxide or sodium carbonate to improve its water solubility.[2]

-

Purification: The synthesized dye can be purified by recrystallization from a suitable solvent system.

Diagram 1. General synthesis workflow for Acid Blue 1.

Protein Staining with Acid Blue 1

Acid Blue 1 can be used as a stain for proteins in polyacrylamide gel electrophoresis (PAGE), analogous to the commonly used Coomassie Brilliant Blue.

Materials:

-

Staining Solution: 0.1% (w/v) Acid Blue 1 in 40% (v/v) ethanol and 10% (v/v) acetic acid.

-

Destaining Solution: 40% (v/v) ethanol and 10% (v/v) acetic acid in water.

-

Polyacrylamide gel with separated proteins.

Procedure:

-

Fixation: After electrophoresis, immerse the gel in a fixation solution (e.g., 50% methanol, 10% acetic acid) for 30 minutes.

-

Staining: Decant the fixation solution and add the Acid Blue 1 staining solution. Gently agitate the gel for 1-2 hours at room temperature.

-

Destaining: Remove the staining solution and add the destaining solution. Gently agitate, changing the destaining solution every 30-60 minutes until the protein bands are clearly visible against a clear background.

Diagram 2. Experimental workflow for protein staining.

Signaling Pathways

Currently, there is no scientific literature available that describes a direct involvement of Acid Blue 1 in any specific biological signaling pathways. Its primary role in a biological context is as a staining agent for the visualization of macromolecules, particularly proteins.

Applications

Acid Blue 1 has a diverse range of applications:

-

Textile Industry: It is extensively used for dyeing wool, silk, and nylon fibers.[4]

-

Biological Stains: It serves as a stain in microscopy and for visualizing proteins in gel electrophoresis.[4]

-

Food Industry: In some regions, it is used as a food colorant.

-

Inks and Cosmetics: It is also utilized in the manufacturing of inks and various cosmetic products.

Conclusion

Acid Blue 1 is a versatile synthetic dye with significant applications in both industrial and scientific fields. Its well-characterized molecular structure and physicochemical properties make it a reliable tool for researchers. While its use as a biological stain is prominent, further research may uncover novel applications for this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. nbinno.com [nbinno.com]

- 6. an.shimadzu.com [an.shimadzu.com]

- 7. CN101538417A - Method for preparing acid blue 260 - Google Patents [patents.google.com]

- 8. fda.gov [fda.gov]

In-depth Technical Guide to the Spectral Properties of Acid Blue 1 for Spectroscopy

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral properties of Acid Blue 1 (CAS 129-17-9), a synthetic triphenylmethane (B1682552) dye also known as Patent Blue V. This document is intended to serve as a core resource for researchers, scientists, and drug development professionals utilizing Acid Blue 1 in spectroscopic applications. The guide details the dye's absorption and fluorescence characteristics, provides established experimental protocols for their determination, and includes a workflow diagram for a key medical application.

Core Spectral Properties

Acid Blue 1 exhibits distinct spectral properties that are crucial for its application in various analytical and bio-analytical techniques. A summary of its key spectral parameters is provided below, followed by a detailed discussion.

| Property | Value | Solvent/Conditions |

| Chemical Formula | C₂₇H₃₁N₂NaO₆S₂ | - |

| Molecular Weight | 566.67 g/mol | - |

| Absorption Maxima (λmax) | 638 nm, 412 nm, 309 nm | pH 7.4[1] |

| Molar Absorptivity (ε) | ≥50,000 L·mol⁻¹·cm⁻¹ | at 635-641 nm in H₂O |

| ≥5,300 L·mol⁻¹·cm⁻¹ | at 408-414 nm in H₂O | |

| ≥7,500 L·mol⁻¹·cm⁻¹ | at 308-314 nm in H₂O | |

| Fluorescence Emission Maximum (λem) | Data not readily available in literature | - |

| Fluorescence Quantum Yield (Φf) | Data not readily available in literature for the free dye. An enhanced quantum yield has been noted when bound to human serum albumin.[2] | - |

Absorption Spectrum:

Acid Blue 1 in an aqueous solution at pH 7.4 displays a primary, strong absorption maximum in the visible region at approximately 638 nm, which is responsible for its characteristic blue color.[1] It also possesses two secondary absorption bands in the violet and ultraviolet regions, at roughly 412 nm and 309 nm, respectively.[1] The UV-VIS spectrum of Acid Blue 1 shows three absorption bands with maxima at 312 nm, 412 nm, and 640 nm.[3] The intensity of these bands is dependent on the concentration of the dye in the solution, following the Beer-Lambert Law.

Molar Absorptivity:

The molar absorptivity, a measure of how strongly a chemical species absorbs light at a given wavelength, is a critical parameter for quantitative analysis. For Acid Blue 1 in water, the molar absorptivity at its main absorption peak (635-641 nm) is reported to be greater than or equal to 50,000 L·mol⁻¹·cm⁻¹. The molar absorptivity values at the secondary peaks are ≥5,300 L·mol⁻¹·cm⁻¹ (408-414 nm) and ≥7,500 L·mol⁻¹·cm⁻¹ (308-314 nm). A study on the acid-base properties of Patent Blue V reported a molar absorptivity (ε639) of 1.06×10^5 dm³·mol⁻¹·cm⁻¹.[4]

Fluorescence Properties:

Experimental Protocols

The following are detailed methodologies for the determination of the spectral properties of Acid Blue 1.

Preparation of Acid Blue 1 Stock Solution

A standard protocol for preparing a stock solution of Acid Blue 1 for spectroscopic analysis is as follows:

-

Weighing: Accurately weigh a precise amount of Acid Blue 1 powder using an analytical balance.

-

Dissolving: Dissolve the powder in a class A volumetric flask using a suitable solvent, typically deionized water or a specific buffer solution, to achieve a desired stock concentration (e.g., 1 mM).

-

Sonication: If necessary, sonicate the solution to ensure complete dissolution.

-

Storage: Store the stock solution in a dark, cool place to prevent photodegradation.

Determination of Absorption Spectrum and Molar Absorptivity

This protocol outlines the steps to measure the absorption spectrum and calculate the molar absorptivity of Acid Blue 1.

-

Preparation of Standards: Prepare a series of dilutions from the stock solution with known concentrations in the linear range of the spectrophotometer (typically absorbance values between 0.1 and 1.0).

-

Spectrophotometer Setup: Turn on the UV-Vis spectrophotometer and allow it to warm up. Set the desired wavelength range for the scan (e.g., 250-800 nm).

-

Blank Measurement: Fill a cuvette with the solvent used to prepare the dye solutions and take a blank measurement to zero the instrument.

-

Sample Measurement: Measure the absorbance of each standard solution, starting from the lowest concentration.

-

Data Analysis:

-

Plot the absorption spectra (absorbance vs. wavelength) to identify the absorption maxima (λmax).

-

To determine the molar absorptivity, create a Beer-Lambert plot by plotting absorbance at λmax versus the concentration of the standards.

-

The slope of the resulting linear regression line will be the molar absorptivity (ε) in L·mol⁻¹·cm⁻¹ (assuming a 1 cm path length cuvette).

-

Determination of Fluorescence Emission Spectrum and Quantum Yield

This protocol describes the methodology for measuring the fluorescence emission spectrum and determining the fluorescence quantum yield of Acid Blue 1 using a comparative method.

-

Instrumentation: Use a calibrated spectrofluorometer.

-

Solution Preparation:

-

Prepare a dilute solution of Acid Blue 1 with an absorbance of less than 0.1 at the excitation wavelength to minimize inner filter effects.

-

Prepare a solution of a well-characterized fluorescence standard with a known quantum yield (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄) having a similar absorbance value at the same excitation wavelength.

-

-

Measurement of Emission Spectra:

-

Set the excitation wavelength, typically at one of the absorption maxima of Acid Blue 1.

-

Record the fluorescence emission spectrum of both the Acid Blue 1 solution and the standard solution over an appropriate wavelength range. Ensure identical experimental conditions (e.g., excitation and emission slit widths, detector voltage).

-

-

Quantum Yield Calculation: The fluorescence quantum yield (Φf) of the sample can be calculated using the following equation:

Φf_sample = Φf_standard * (I_sample / I_standard) * (A_standard / A_sample) * (n_sample² / n_standard²)

Where:

-

Φf is the fluorescence quantum yield.

-

I is the integrated fluorescence intensity.

-

A is the absorbance at the excitation wavelength.

-

n is the refractive index of the solvent.

-

Application Workflow: Sentinel Lymph Node Biopsy

Acid Blue 1 (Patent Blue V) is utilized in medicine as a dye for the visualization of lymphatic vessels, particularly in sentinel lymph node biopsy (SLNB) for cancer staging.[6] The following diagram illustrates the general workflow of this procedure.

References

- 1. Physicochemical characteristics of patent blue violet dye - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Patent Blue V Sodium | Research Grade Dye [benchchem.com]

- 3. journal.uctm.edu [journal.uctm.edu]

- 4. scbt.com [scbt.com]

- 5. Absorption [Patent Blue VF] | AAT Bioquest [aatbio.com]

- 6. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Mechanism of Action for Acid Blue 1 Staining

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action for Acid Blue 1 (C.I. 42045) as a protein stain. While specific quantitative data and detailed protocols for Acid Blue 1 are not as extensively documented as for other triphenylmethane (B1682552) dyes, this guide extrapolates from the well-understood mechanisms of its structural analogs, such as Coomassie Brilliant Blue, to provide a robust framework for its application in protein analysis.

Introduction to Acid Blue 1

Acid Blue 1, also known as Patent Blue VF, is a synthetic triphenylmethane dye.[1][2][3][4] Its chemical structure, characterized by sulfonic acid groups and aromatic rings, enables its use as a colorant in various applications, including biological staining.[1] In the context of protein analysis, it serves as a visualization reagent for proteins separated by electrophoresis.

Chemical and Physical Properties of Acid Blue 1:

| Property | Value |

| C.I. Name | Acid Blue 1, 42045[1][2] |

| CAS Number | 129-17-9[2] |

| Molecular Formula | C₂₇H₃₁N₂NaO₆S₂[2][3] |

| Molecular Weight | 566.66 g/mol [2][3] |

| Chemical Class | Triphenylmethane Dye[1] |

| Appearance | Dark blue-green powder[3] |

Core Mechanism of Action

The staining of proteins by Acid Blue 1 is a non-covalent process driven by a combination of electrostatic and hydrophobic interactions. This mechanism is analogous to that of other anionic dyes like Coomassie Brilliant Blue.[5][6]

Electrostatic Interactions

In an acidic staining solution, the sulfonic acid groups (-SO₃⁻) on the Acid Blue 1 molecule are ionized, carrying a net negative charge. Proteins, on the other hand, possess basic amino acid residues such as lysine, arginine, and histidine, which become protonated (positively charged) in an acidic environment. The initial and primary mode of binding is the electrostatic attraction between the negatively charged dye molecules and the positively charged amino acid side chains on the protein surface.[5][6]

Hydrophobic Interactions

Following the initial electrostatic binding, weaker van der Waals forces and hydrophobic interactions contribute to the stability of the dye-protein complex. The aromatic rings of the triphenylmethane structure of Acid Blue 1 interact with hydrophobic regions of the protein, which are often exposed during the fixation step of the staining protocol.[5]

Colorimetric Shift

While not as extensively documented for Acid Blue 1 as for Coomassie Brilliant Blue G-250, it is probable that a shift in the dye's absorption maximum occurs upon binding to a protein. In solution, the free dye exists in an equilibrium of different ionic states. When the dye binds to a protein, the anionic blue form is stabilized, leading to a more intense blue color of the protein bands compared to the background.

Quantitative Aspects of Protein Staining

The intensity of the blue color is generally proportional to the amount of protein present in a band, allowing for quantitative analysis. However, it is important to note that the binding of triphenylmethane dyes can be protein-dependent, influenced by the abundance of basic and hydrophobic amino acids.

Comparative Performance of Anionic Protein Stains:

| Feature | Coomassie Brilliant Blue R-250 (Acid Blue 83) | Colloidal Coomassie G-250 | Silver Staining | Fluorescent Dyes (e.g., SYPRO Ruby) |

| Limit of Detection | ~30-100 ng[7] | 8–10 ng[5] | 0.25–0.5 ng[8] | 0.25–1 ng[8] |

| Linear Dynamic Range | Narrow[7] | Moderate[8] | Narrow[8] | >3 orders of magnitude[8] |

| Mass Spectrometry Compatibility | Yes[8] | Yes[8] | Limited[8] | Yes[8] |

| Staining Time | Hours to overnight[8] | ~1 hour to overnight[8] | Multiple steps, time-consuming[8] | 90 minutes to overnight[8] |

| Reproducibility | Good[8] | Good[8] | Low[8] | High[8] |

Note: This table presents data for commonly used protein stains to provide a comparative context for the expected performance of Acid Blue 1.

Experimental Protocols

The following are generalized protocols for staining proteins in polyacrylamide gels with an anionic dye like Acid Blue 1. Optimization of incubation times and solution concentrations is recommended for specific applications.

Standard Staining Protocol

This protocol involves a fixation step to precipitate proteins within the gel matrix, followed by staining and destaining.

Solutions:

-

Fixing Solution: 50% methanol, 10% acetic acid in deionized water.[9]

-

Staining Solution: 0.1% (w/v) Acid Blue 1 in 40% methanol, 10% acetic acid.

-

Destaining Solution: 10% methanol, 7.5% acetic acid in deionized water.[10]

Procedure:

-

Fixation: After electrophoresis, immerse the gel in Fixing Solution for 30-60 minutes with gentle agitation.

-

Staining: Decant the fixing solution and add the Staining Solution. Incubate for 1-2 hours at room temperature with gentle agitation.

-

Destaining: Remove the staining solution and rinse the gel with deionized water. Add Destaining Solution and agitate. Change the destaining solution every 30-60 minutes until the protein bands are clearly visible against a clear background.

Rapid Staining Protocol

This method utilizes heat to accelerate the staining and destaining process.

Solutions:

-

Staining Solution: 0.1% (w/v) Acid Blue 1 in 40% ethanol, 10% acetic acid.[10]

-

Destaining Solution: 10% ethanol, 7.5% acetic acid in deionized water.[10]

Procedure:

-

Staining: Place the gel in the Staining Solution and heat in a microwave oven at full power for approximately 1 minute. Gently agitate on an orbital shaker for 15 minutes.[10]

-

Destaining: Decant the stain and rinse the gel with deionized water. Add the Destaining Solution and heat in a microwave for 1 minute. Gently shake until the desired background is achieved.[10]

Visualizations

Staining Mechanism

References

- 1. cosmileeurope.eu [cosmileeurope.eu]

- 2. dcfinechemicals.com [dcfinechemicals.com]

- 3. Patent Blue VF (C.I. 42045) | CymitQuimica [cymitquimica.com]

- 4. ACID BLUE 1 (PATENT BLUE V C.I. 42045) AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. Protein Gel Staining: Coomassie, Silver, Fluorescent & More - Creative Proteomics [creative-proteomics.com]

- 6. youtube.com [youtube.com]

- 7. nbinno.com [nbinno.com]

- 8. benchchem.com [benchchem.com]

- 9. mass-spec.chem.ufl.edu [mass-spec.chem.ufl.edu]

- 10. Coomassi Blue Staining | Thermo Fisher Scientific - SG [thermofisher.com]

Demystifying Triphenylmethane Dyes: A Technical Guide to Acid Blue 1 and Coomassie Brilliant Blue

For Immediate Release

[City, State] – [Date] – In the realm of life sciences and drug development, the precise identification and application of reagents are paramount. A common point of confusion arises between two triphenylmethane (B1682552) dyes: Acid Blue 1 and Coomassie Brilliant Blue. This technical guide provides a definitive clarification on their distinct identities, supported by comprehensive data and detailed experimental protocols for their primary applications in protein analysis.

Core Distinction: Not Synonymous Entities

Contrary to some colloquial laboratory usage, Acid Blue 1 and Coomassie Brilliant Blue are not the same chemical compound. They are structurally distinct molecules with different Colour Index (C.I.) numbers, CAS numbers, and chemical properties. Coomassie Brilliant Blue itself is a name that refers to two similar, yet distinct, variants: Coomassie Brilliant Blue R-250 and Coomassie Brilliant Blue G-250.

The key differentiators are summarized in the table below:

| Property | Acid Blue 1 | Coomassie Brilliant Blue R-250 | Coomassie Brilliant Blue G-250 |

| C.I. Name | Acid Blue 1[1][2] | Acid Blue 83 | Acid Blue 90[3] |

| C.I. Number | 42045[1][2][4] | 42660[5][6][7] | 42655[8][9][10] |

| CAS Number | 129-17-9[1][2][3][4][11] | 6104-59-2[5][6][7][12] | 6104-58-1[8][9][10][13] |

| Molecular Formula | C₂₇H₃₁N₂NaO₆S₂[1][2] | C₄₅H₄₄N₃NaO₇S₂[6][12] | C₄₇H₄₈N₃NaO₇S₂[9][10][14] |

| Molecular Weight | 566.66 g/mol [1][11] | 825.97 g/mol [6][12] | 854.02 g/mol [9][14] |

| Absorption Max (λmax) | 635 nm, 410 nm[4] | 560-575 nm (protein-bound)[15][16] | 465 nm (unbound), 595 nm (protein-bound)[17][18][19] |

Coomassie Brilliant Blue in Protein Analysis: Mechanisms and Protocols

Coomassie Brilliant Blue dyes are extensively used in biochemistry for the visualization and quantification of proteins. The two main variants, R-250 and G-250, have distinct applications.

Coomassie Brilliant Blue R-250 is predominantly used for staining proteins in polyacrylamide gels following electrophoresis (SDS-PAGE). The "R" in its name denotes a reddish tint to the blue color. It binds non-covalently to proteins, primarily through ionic interactions with basic amino acid residues (arginine, lysine, and histidine) and van der Waals forces.

Coomassie Brilliant Blue G-250 , with a greenish tint, is the basis for the Bradford protein assay, a rapid and sensitive method for protein quantification. The G-250 variant has two additional methyl groups compared to R-250. In the acidic conditions of the Bradford reagent, the unbound dye is in a cationic, reddish-brown form (λmax ~465 nm). Upon binding to proteins, the dye is stabilized in its anionic, blue form, resulting in a significant absorbance shift to 595 nm.[17][18][19] This spectral shift is proportional to the amount of protein in the sample.

Experimental Protocol: SDS-PAGE Gel Staining with Coomassie Brilliant Blue R-250

This protocol outlines the standard procedure for visualizing protein bands in a polyacrylamide gel.

Methodology:

-

Fixation: After electrophoresis, immerse the gel in a fixative solution (e.g., 30% methanol, 10% acetic acid in water) for at least 15 minutes.[20] This step fixes the proteins in the gel matrix, preventing their diffusion.

-

Staining: Decant the fixative solution and add the Coomassie Brilliant Blue R-250 staining solution (e.g., 0.1% w/v Coomassie R-250 in 40% ethanol, 10% acetic acid).[21] Incubate with gentle agitation for at least 3 hours at room temperature.[20]

-

Destaining: Remove the staining solution and add a destaining solution (e.g., 10% ethanol, 7.5% acetic acid in water).[21] Gently agitate the gel at room temperature. Change the destain solution periodically until the background of the gel is clear and the protein bands are distinctly visible.

-

Storage: The destained gel can be stored in deionized water.

Experimental Protocol: Bradford Protein Assay with Coomassie Brilliant Blue G-250

This protocol describes the quantification of protein concentration in a solution.

Methodology:

-

Reagent Preparation: Prepare the Bradford reagent by dissolving 100 mg of Coomassie Brilliant Blue G-250 in 50 mL of 95% ethanol. Add 100 mL of 85% phosphoric acid and dilute to a final volume of 1 liter with distilled water.[17][19][22]

-

Standard Curve Preparation: Prepare a series of protein standards of known concentrations (e.g., using Bovine Serum Albumin - BSA) by diluting a stock solution.[17]

-

Assay:

-

Measurement: Measure the absorbance of each standard and unknown sample at 595 nm using a spectrophotometer.[17][19]

-

Quantification: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Determine the concentration of the unknown samples by interpolating their absorbance values on the standard curve.[22]

Conclusion

References

- 1. dcfinechemicals.com [dcfinechemicals.com]

- 2. worlddyevariety.com [worlddyevariety.com]

- 3. Patent blue VF (C. I. 42045), 100 g, CAS No. 129-17-9 | Dyes | Indicators and Dyes | Inorganic & Analytical Reagents | Chemicals | Carl ROTH - Austria [carlroth.com]

- 4. Acid blue 1 CAS#: 129-17-9 [m.chemicalbook.com]

- 5. huberlab.ch [huberlab.ch]

- 6. CAS-6104-59-2, Coomassie Brilliant Blue R 250 For Molecular Biology C. I. No. : 42660 Manufacturers, Suppliers & Exporters in India | 922510 [cdhfinechemical.com]

- 7. merckmillipore.com [merckmillipore.com]

- 8. Coomassie® Brilliant Blue G 250 › SERVA Stains for IEF Gels › SERVA Electrophoresis GmbH [serva.de]

- 9. Coomassie Brilliant blue G 250 (C.I. 42655) for electrophoresis 6104-58-1 [sigmaaldrich.com]

- 10. CAS-6104-58-1, Coomassie Brilliant Blue G for Electrophoresis (Brilliant Blue G 250) C.I. No. 42655 Manufacturers, Suppliers & Exporters in India | 044310 [cdhfinechemical.com]

- 11. CAS 129-17-9: Acid Blue 1 | CymitQuimica [cymitquimica.com]

- 12. calpaclab.com [calpaclab.com]

- 13. merckmillipore.com [merckmillipore.com]

- 14. 6104-58-1 CAS | COOMASIE BRILLIANT BLUE G 250 | Biological Stains and Dyes | Article No. 02941 [lobachemie.com]

- 15. biofargo.com [biofargo.com]

- 16. mpbio.com [mpbio.com]

- 17. Protocol for Bradford Protein Assay - Creative Proteomics [creative-proteomics.com]

- 18. carlroth.com [carlroth.com]

- 19. creative-diagnostics.com [creative-diagnostics.com]

- 20. frederick.cancer.gov [frederick.cancer.gov]

- 21. Coomassi Blue Staining | Thermo Fisher Scientific - US [thermofisher.com]

- 22. bioagilytix.com [bioagilytix.com]

- 23. Bradford protein assay | Abcam [abcam.com]

Acid Blue 1: A Comprehensive Technical Guide for Researchers

An in-depth examination of the chemical properties, synthesis, and key applications of Acid Blue 1 (CAS No. 129-17-9), tailored for researchers, scientists, and drug development professionals.

This technical guide provides a detailed overview of Acid Blue 1, a synthetic triphenylmethane (B1682552) dye. It covers its fundamental chemical and physical properties, synonyms, and CAS numbers, alongside detailed experimental protocols for its synthesis and major applications. The information is presented to support its use in research and development, with a focus on practical laboratory implementation.

Core Chemical and Physical Properties

Acid Blue 1 is recognized by two primary CAS numbers corresponding to different forms of the molecule. The sodium salt is identified by CAS number 129-17-9 , while the inner salt is designated by CAS number 116-95-0 .[1] A comprehensive list of its synonyms is provided in Table 1, reflecting its widespread use across various industries.

Table 1: Synonyms of Acid Blue 1

| Synonym Category | Examples |

| Common Names | Acid Blue 1, Acid Blue V, Patent Blue V, Sulfan Blue |

| C.I. Name | C.I. Acid Blue 1, C.I. 42045 |

| Brand Names | Alphazurine 2G, Amacid Blue V, Brilliant Acid Blue VS |

| Systematic Names | Ethanaminium, N-[4-[--INVALID-LINK--methylene]-2,5-cyclohexadien-1-ylidene]-N-ethyl-, inner salt, sodium salt |

The key physicochemical properties of Acid Blue 1 are summarized in Table 2, providing essential data for its handling, storage, and application in experimental settings.

Table 2: Physicochemical Properties of Acid Blue 1 (CAS No. 129-17-9)

| Property | Value |

| Molecular Formula | C₂₇H₃₁N₂NaO₆S₂[2] |

| Molecular Weight | 566.67 g/mol [2] |

| Appearance | Dark blue powder |

| Solubility | Soluble in water and ethanol (B145695) |

| Maximum Absorption (λmax) | ~640 nm |

| Molecular Structure Class | Triarylmethane[2] |

Synthesis of Acid Blue 1

The manufacturing of Acid Blue 1 involves a multi-step chemical synthesis process. The primary method consists of the condensation of 4-Formylbenzene-1,3-disulfonic acid with N,N-diethylaniline, followed by oxidation to form the final dye, which is then converted to its sodium salt.[2]

Experimental Protocols

This section provides detailed methodologies for key applications of Acid Blue 1 in a research context.

Sentinel Lymph Node Biopsy in Preclinical Models

Acid Blue 1, often referred to as Patent Blue V in clinical settings, is utilized for the visual identification of sentinel lymph nodes (SLNs) during surgical procedures.[1][3][4] The dye is injected near the tumor site, from where it is taken up by the lymphatic vessels and accumulates in the first draining lymph nodes.

Materials:

-

Sterile solution of Acid Blue 1 (Patent Blue V) at a concentration of 2.5%

-

Sterile syringes and 23G needles[1]

-

Adhesive plastic film[1]

-

Sterile gauze[1]

Procedure:

-

Anesthetize the animal model according to the approved institutional animal care and use committee protocol.

-

Cover the injection site with an adhesive plastic film to prevent skin staining from any spillage.[1]

-

Inject 2 mL of the 2.5% Acid Blue 1 solution subdermally and into the parenchyma around the tumor at four quadrants.[4]

-

Withdraw the needle and apply pressure to the injection site with sterile gauze for 10 seconds to minimize leakage.[1]

-

Gently massage the injection site for approximately one minute to facilitate the uptake of the dye into the lymphatic system.[4]

-

After a short waiting period, the surgeon can visually identify the blue-stained lymphatic vessels and the sentinel lymph node(s) for excision.

Histological Staining (as an Acid Dye Counterstain)

Acid dyes are anionic and bind to cationic components of tissues, such as the cytoplasm and extracellular matrix proteins. This property makes them suitable as counterstains in various histological procedures, often in conjunction with a nuclear stain like hematoxylin.

Materials:

-

Formalin-fixed, paraffin-embedded tissue sections on slides

-

Xylene

-

Graded ethanol series (100%, 95%, 70%)

-

Harris' Hematoxylin

-

1% Acid Alcohol

-

Acid Blue 1 staining solution (0.5% w/v in 1% acetic acid)

-

Distilled water

-

Permanent mounting medium

Procedure:

-

Deparaffinization and Rehydration:

-

Immerse slides in two changes of xylene for 5 minutes each.

-

Hydrate through two changes of 100% ethanol for 3 minutes each.

-

Hydrate through two changes of 95% ethanol for 3 minutes each.

-

Hydrate in 70% ethanol for 3 minutes.

-

Rinse in running tap water.

-

-

Nuclear Staining:

-

Stain in Harris' Hematoxylin for 5-15 minutes.

-

Wash in running tap water for 1-5 minutes.

-

Differentiate in 1% Acid Alcohol with a few brief dips.

-

Wash in running tap water.

-

-

Counterstaining:

-

Immerse slides in the Acid Blue 1 solution for 1-5 minutes.

-

Briefly wash in distilled water to remove excess stain.

-

-

Dehydration and Mounting:

-

Dehydrate through 95% ethanol (two changes, 1 minute each) and 100% ethanol (two changes, 2 minutes each).

-

Clear in two changes of xylene for 5 minutes each.

-

Mount with a permanent mounting medium.

-

Expected Results:

-

Nuclei: Blue to purple

-

Cytoplasm and Extracellular Matrix: Shades of blue

Analytical Detection by High-Performance Liquid Chromatography (HPLC)

Acid Blue 1 can be quantified in various matrices, such as food and beverages, using reversed-phase HPLC with a photodiode array (PDA) or UV-Vis detector.

Instrumentation and Conditions:

-

HPLC System: A system equipped with a binary gradient pump, autosampler, and a PDA or UV-Vis detector.

-

Column: A C18 reversed-phase column (e.g., 3 µm particle size, 3 x 75 mm).

-

Mobile Phase A: Deionized water with an appropriate buffer (e.g., ammonium (B1175870) acetate) and pH adjustment.

-

Mobile Phase B: Acetonitrile or methanol.

-

Gradient: A suitable gradient program to separate the analyte from other components.

-

Flow Rate: Typically 0.5-1.0 mL/min.

-

Detection Wavelength: Monitoring at the maximum absorbance of Acid Blue 1 (~640 nm).

-

Sample Preparation: Samples may require dilution, filtration, and potentially solid-phase extraction to remove interfering substances.

Procedure:

-

Prepare a series of standard solutions of Acid Blue 1 of known concentrations to generate a calibration curve.

-

Prepare the sample by dissolving it in the mobile phase or an appropriate solvent, followed by filtration through a 0.45 µm filter.

-

Inject the standards and samples onto the HPLC system.

-

Integrate the peak corresponding to Acid Blue 1 and quantify its concentration in the sample by comparing its peak area to the calibration curve.

Signaling and Degradation Pathways

While specific molecular signaling pathways directly modulated by Acid Blue 1 are not extensively documented in the context of drug development, its interaction with biological systems is primarily physical. In sentinel lymph node mapping, it binds to proteins like albumin, which facilitates its transport and retention in the lymphatic system.

The degradation of triphenylmethane dyes like Acid Blue 1 in the environment can occur through various mechanisms, including photocatalysis and microbial action. These processes typically involve the cleavage of the chromophore, leading to the discoloration of the dye. The degradation pathway often proceeds through the formation of smaller aromatic intermediates, which can be further mineralized.

References

- 1. publishing.rcseng.ac.uk [publishing.rcseng.ac.uk]

- 2. worlddyevariety.com [worlddyevariety.com]

- 3. Injecting Patent Blue Dye V for sentinel lymph node biopsy without skin staining - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sentinel lymph node mapping with patent blue dye in patients with breast cancer: a retrospective single institution study - Olivier - Gland Surgery [gs.amegroups.org]

An In-depth Technical Guide to the Solubility of Acid Blue 1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Acid Blue 1 (C.I. 42045) in various solvents. The information is curated for professionals in research and development who require precise data and methodologies for their work with this compound. This document presents available quantitative and qualitative solubility data, alongside detailed experimental protocols for determining dye solubility.

Core Data Presentation: Solubility of Acid Blue 1

The solubility of a dye is a critical parameter influencing its application, formulation, and delivery. Acid Blue 1, a synthetic triphenylmethane (B1682552) dye, exhibits varying degrees of solubility in different solvents. The following table summarizes the currently available data. It is important to note that there are discrepancies in the reported values for water solubility, which may be attributable to differences in experimental conditions or the purity of the dye sample used.

| Solvent | Chemical Formula | Solubility | Temperature (°C) | Notes |

| Water | H₂O | 1 mg/mL[1] | Not Specified | There is conflicting data regarding water solubility. |

| Water | H₂O | 50 mg/mL (1 g/20 mL)[1] | 20 | This value is significantly higher than the alternative reported figure. |

| Ethanol | C₂H₅OH | Soluble[2] | Not Specified | The solution is described as blue. No quantitative data is readily available. |

| Methanol | CH₃OH | Data not available | - | - |

| Acetone | C₃H₆O | Data not available | - | - |

Experimental Protocols for Solubility Determination

Accurate determination of solubility is paramount for reproducible research and development. Below are detailed methodologies for two common experimental approaches for determining the solubility of dyes like Acid Blue 1.

1. Spectrophotometric Method

This method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte. It is a highly sensitive method suitable for dyes that have a strong chromophore.

a. Materials and Equipment:

-

Acid Blue 1 powder of known purity

-

Solvent of interest (e.g., deionized water, absolute ethanol)

-

Volumetric flasks (various sizes)

-

Pipettes (various sizes)

-

Analytical balance

-

Magnetic stirrer and stir bars

-

UV-Vis spectrophotometer

-

Cuvettes (1 cm path length)

-

Filter membranes (0.45 µm pore size) and syringes

b. Procedure:

-

Preparation of a Standard Stock Solution: Accurately weigh a small amount of Acid Blue 1 (e.g., 10 mg) and dissolve it in a known volume of the solvent in a volumetric flask (e.g., 100 mL) to create a stock solution of known concentration.

-

Generation of a Calibration Curve: Prepare a series of dilutions from the stock solution. For example, create standards with concentrations ranging from 1 µg/mL to 10 µg/mL.

-

Wavelength of Maximum Absorbance (λmax) Determination: Scan the absorbance of one of the standard solutions across the visible spectrum (typically 400-700 nm) to determine the λmax, the wavelength at which the dye absorbs the most light. All subsequent absorbance measurements should be performed at this wavelength.

-

Absorbance Measurement of Standards: Measure the absorbance of each of the prepared standard solutions at the determined λmax. Use the pure solvent as a blank to zero the spectrophotometer.

-

Plotting the Calibration Curve: Plot a graph of absorbance versus concentration for the standard solutions. The resulting plot should be linear and pass through the origin. Determine the equation of the line (y = mx + c), where 'y' is absorbance, 'x' is concentration, 'm' is the slope, and 'c' is the y-intercept.

-

Preparation of a Saturated Solution: To a conical flask, add an excess amount of Acid Blue 1 to a known volume of the solvent. Stir the mixture vigorously using a magnetic stirrer for a prolonged period (e.g., 24 hours) at a constant temperature to ensure equilibrium is reached.

-

Sample Preparation and Analysis: After stirring, allow the solution to settle. Carefully draw a sample of the supernatant using a syringe and filter it through a 0.45 µm filter to remove any undissolved particles.

-

Dilution and Absorbance Measurement of the Saturated Solution: Accurately dilute the filtered saturated solution with the solvent to bring its absorbance within the linear range of the calibration curve. Measure the absorbance of the diluted solution at the λmax.

-

Calculation of Solubility: Use the equation of the calibration curve to calculate the concentration of the diluted saturated solution. Then, account for the dilution factor to determine the concentration of the original saturated solution, which represents the solubility of Acid Blue 1 in that solvent at that temperature.

2. Gravimetric Method

This is a more classical and direct method for determining solubility.

a. Materials and Equipment:

-

Acid Blue 1 powder

-

Solvent of interest

-

Conical flasks

-

Analytical balance

-

Shaking incubator or magnetic stirrer

-

Filtration apparatus (e.g., Büchner funnel, vacuum flask, filter paper)

-

Oven

b. Procedure:

-

Preparation of a Saturated Solution: Add an excess amount of Acid Blue 1 to a known volume of the solvent in a conical flask. Seal the flask to prevent solvent evaporation.

-

Equilibration: Place the flask in a shaking incubator or on a magnetic stirrer at a constant temperature for an extended period (e.g., 24-48 hours) to ensure the solution is saturated.

-

Filtration: Weigh a piece of filter paper accurately. Filter the saturated solution to separate the undissolved solute from the solution.

-

Drying and Weighing of Undissolved Solute: Carefully transfer the filter paper with the undissolved solute to an oven and dry at a suitable temperature until a constant weight is achieved. Weigh the filter paper with the dried solute. The difference between this weight and the initial weight of the filter paper gives the mass of the undissolved solute.

-

Calculation of Solubility: The amount of dissolved solute is the initial mass of the solute added minus the mass of the undissolved solute. The solubility can then be expressed as the mass of the solute per volume or mass of the solvent.

Mandatory Visualization

The following diagram illustrates the experimental workflow for the spectrophotometric determination of solubility.

Caption: Experimental workflow for spectrophotometric solubility determination.

References

An In-Depth Technical Guide to the Safe Handling of Acid Blue 1

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety and handling precautions for Acid Blue 1 (C.I. 42045), a synthetic triphenylmethane (B1682552) dye. The information is intended to guide laboratory personnel in the safe use, storage, and disposal of this chemical, minimizing the risk of exposure and ensuring a safe working environment.

Chemical and Physical Properties

Acid Blue 1 is a dark blue or reddish-purple powder.[1][2] It is soluble in water and alcohol.[1][2] A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Reference |

| Synonyms | C.I. 42045, Patent Blue V, Brilliant Blue FCF, Acid Blue 9 | [1][3][4] |

| CAS Number | 129-17-9 | [5] |

| Molecular Formula | C27H31N2NaO6S2 | [5] |

| Molecular Weight | 566.67 g/mol | [5] |

| Appearance | Blue powder | [5] |

| Odor | Odorless | [5] |

| pH | 7.5 (in solution) | [5] |

| Melting Point | >250°C | [2] |

| Solubility | Soluble in water | [2] |

| Stability | Stable under normal temperatures and pressures | [5] |

Hazard Identification and Classification

Acid Blue 1 is considered to have low acute toxicity but may cause irritation upon contact with eyes, skin, or the respiratory tract.[5][6] Some sources classify it as harmful if swallowed.[5] The primary hazards are associated with its potential to cause skin and serious eye irritation.[6] A summary of hazard statements is provided in Table 2.

| Hazard Class | Hazard Statement | GHS Classification | Reference |

| Acute Toxicity, Oral | Harmful if swallowed | Category 4 (Not universally adopted) | [5] |

| Skin Irritation | Causes skin irritation | Category 2 | [6] |

| Eye Irritation | Causes serious eye irritation | Category 2A | [6] |

| Respiratory Irritation | May cause respiratory tract irritation | - | [5] |

Safe Handling and Storage

Proper handling and storage procedures are critical to minimize exposure risks.

Handling

Personnel should always handle Acid Blue 1 in a well-ventilated area, preferably within a chemical fume hood, to control airborne levels.[5] Minimize dust generation and accumulation.[5] Avoid contact with eyes, skin, and clothing, and prevent ingestion and inhalation.[5] After handling, wash hands and other exposed skin areas thoroughly.[5] Contaminated clothing should be removed and laundered before reuse.[5]

References

A Comprehensive Technical Guide on the Biomedical Applications of Acid Blue Dyes for Researchers, Scientists, and Drug Development Professionals

A Technical Guide to the Applications of Acid Blue Dyes in Biomedical Research

Introduction

Acid Blue dyes, a class of synthetic organic compounds, have found diverse and significant applications within the biomedical field. Their utility extends from vital staining in surgical procedures to acting as potent and selective modulators of key physiological pathways. This technical guide provides an in-depth exploration of the biomedical applications of two prominent members of this family: Acid Blue 1 (Patent Blue V) and, more extensively, Acid Blue 90 (Brilliant Blue G or Coomassie Brilliant Blue G-250). While both are utilized as dyes, Brilliant Blue G (BBG) has garnered substantial interest for its pharmacological properties as a P2X7 receptor antagonist, opening avenues for therapeutic interventions in a range of pathologies. This guide will detail their mechanisms of action, provide experimental protocols, present quantitative data, and visualize key pathways and workflows to facilitate their application in biomedical research.

Distinguishing Between Key Acid Blue Dyes

It is crucial to differentiate between the various "Acid Blue" dyes as their applications in biomedical research are distinct. This guide focuses on Acid Blue 1 and Acid Blue 90.

-

Acid Blue 1 (Patent Blue V): This dye is primarily used as a vital stain in surgical procedures. Its applications include lymphangiography for the resection of neoplastic lymph nodes and as an intraocular dye in vitreoretinal surgery to stain the internal limiting membrane (ILM).[1]

-

Acid Blue 90 (Brilliant Blue G / Coomassie Brilliant Blue G-250): This dye has a dual role in biomedical science. It is widely known as Coomassie Brilliant Blue G-250, a stain used for the visualization and quantification of proteins in biochemical assays like SDS-PAGE and the Bradford assay.[2][3] More recently, it has been identified as a potent and selective antagonist of the P2X7 receptor, a key player in inflammation and neurodegeneration.[3][4] This has led to extensive research into its therapeutic potential.

Acid Blue 90 (Brilliant Blue G) as a P2X7 Receptor Antagonist

The most significant biomedical application of Brilliant Blue G (BBG) beyond protein staining is its role as a selective antagonist of the P2X7 purinergic receptor (P2X7R).[3][4]

Mechanism of Action

The P2X7 receptor is an ATP-gated ion channel primarily expressed on immune cells and neurons.[5] Under conditions of cellular stress or injury, high concentrations of extracellular ATP are released, leading to the activation of P2X7R.[6] This activation results in the influx of Ca²⁺ and Na⁺ and the efflux of K⁺, triggering a cascade of downstream signaling events.[5][7] These events include the activation of the NLRP3 inflammasome, leading to the release of pro-inflammatory cytokines such as IL-1β and IL-18, and ultimately contributing to inflammation, apoptosis, and neurotoxicity.[6][8]

Brilliant Blue G acts as a non-competitive antagonist of the P2X7 receptor, binding to an allosteric site at the interface between two subunits of the trimeric receptor.[9] This binding prevents the channel from opening in response to ATP, thereby blocking the downstream inflammatory cascade.[3]

P2X7 Receptor Signaling Pathway

The following diagram illustrates the signaling pathway initiated by P2X7 receptor activation and its inhibition by Brilliant Blue G.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. What is the mechanism of Brilliant Blue G? [synapse.patsnap.com]

- 3. What is Brilliant Blue G used for? [synapse.patsnap.com]

- 4. nbinno.com [nbinno.com]

- 5. researchgate.net [researchgate.net]

- 6. Structural and Functional Basis for Understanding the Biological Significance of P2X7 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Brilliant Blue G Inhibits Inflammasome Activation and Reduces Disruption of Blood–Spinal Cord Barrier Induced by Spinal Cord Injury in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mapping the Site of Action of Human P2X7 Receptor Antagonists AZ11645373, Brilliant Blue G, KN-62, Calmidazolium, and ZINC58368839 to the Intersubunit Allosteric Pocket - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Understanding the Binding of Acid Blue 1 to Proteins

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles, methodologies, and data analysis involved in characterizing the binding of the triphenylmethane (B1682552) dye Acid Blue 1 (also known as Patent Blue V) to proteins. While Acid Blue 1 is utilized in various applications, detailed quantitative biophysical studies on its protein binding are not extensively available in peer-reviewed literature. Therefore, this guide outlines the established experimental and computational protocols that are employed to determine the binding affinity, stoichiometry, and thermodynamic profile of such interactions, using common model proteins like serum albumins as examples.

Core Principles of Protein-Dye Interactions

The binding of a small molecule like Acid Blue 1 to a protein is governed by a combination of non-covalent interactions. These forces dictate the specificity and stability of the resulting protein-dye complex. The primary forces at play include:

-

Hydrophobic Interactions: The non-polar regions of Acid Blue 1 can interact favorably with hydrophobic pockets on the protein surface, driven by the entropic gain from the release of ordered water molecules.

-

Electrostatic Interactions: As an anionic dye with sulfonate groups, Acid Blue 1 can form strong ionic bonds with positively charged amino acid residues on the protein surface, such as lysine (B10760008) and arginine.

-

Van der Waals Forces: These are weak, short-range interactions that occur between all atoms and contribute to the overall stability of the complex when the dye and protein surfaces are in close proximity.

-

Hydrogen Bonds: The oxygen and nitrogen atoms in Acid Blue 1 can act as hydrogen bond acceptors, forming bonds with suitable donor groups on the protein.

The combination of these interactions determines the binding affinity (Kd), which is a measure of the strength of the interaction, and the stoichiometry (n), which describes the number of dye molecules that bind to a single protein molecule.

Quantitative Analysis of Acid Blue 1-Protein Binding

To provide a framework for the quantitative analysis of Acid Blue 1-protein interactions, the following table summarizes the types of data that can be obtained through various experimental techniques. As specific data for Acid Blue 1 is limited, this table is presented as a template to be populated with experimental results. For illustrative purposes, representative data from studies of other dye-protein interactions are often considered.

| Protein Target | Technique | Binding Affinity (Kd) (M) | Stoichiometry (n) | ΔH (kcal/mol) | -TΔS (kcal/mol) | ΔG (kcal/mol) |

| e.g., Bovine Serum Albumin (BSA) | Fluorescence Spectroscopy | Data to be determined | Data to be determined | - | - | Calculated from Kd |

| e.g., Human Serum Albumin (HSA) | Isothermal Titration Calorimetry (ITC) | Data to be determined | Data to be determined | Data to be determined | Data to be determined | Data to be determined |

| e.g., Lysozyme | UV-Vis Spectroscopy | Data to be determined | Data to be determined | - | - | Calculated from Kd |

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible data. The following sections outline the protocols for key experiments used to characterize the binding of Acid Blue 1 to proteins.

Fluorescence Quenching Spectroscopy

Fluorescence quenching is a powerful technique to study the binding of a ligand (quencher) to a protein containing fluorescent amino acids (like tryptophan and tyrosine). The binding of Acid Blue 1 can quench the intrinsic fluorescence of the protein, and the extent of quenching can be used to determine binding parameters.

Protocol:

-

Preparation of Solutions:

-

Prepare a stock solution of the target protein (e.g., 2 µM Bovine Serum Albumin) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Prepare a stock solution of Acid Blue 1 (e.g., 1 mM) in the same buffer.

-

-

Fluorescence Titration:

-

Place a known volume of the protein solution into a quartz cuvette.

-

Record the fluorescence emission spectrum of the protein solution (e.g., excitation at 280 nm or 295 nm for tryptophan, with emission scanned from 300 to 400 nm).

-

Successively add small aliquots of the Acid Blue 1 stock solution to the cuvette.

-

After each addition, mix thoroughly and allow the solution to equilibrate for a few minutes before recording the new fluorescence emission spectrum.

-

-

Data Analysis:

-

Correct the fluorescence intensity for the dilution effect.

-

Analyze the quenching data using the Stern-Volmer equation to determine the quenching mechanism (static or dynamic).

-

For static quenching, calculate the binding constant (Ka) and the number of binding sites (n) using the modified Stern-Volmer equation or by fitting the data to a suitable binding model.

-

Foundational Principles of Colorimetric Protein Assays: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core principles, methodologies, and practical considerations for the most common colorimetric protein assays: the Bradford, Bicinchoninic Acid (BCA), and Lowry assays. These techniques are fundamental in biochemical and pharmaceutical research for the quantification of protein concentration, a critical parameter in a vast array of experimental workflows.

Introduction to Colorimetric Protein Assays

Colorimetric protein assays are a class of techniques used to determine the concentration of protein in a solution. The underlying principle of these assays is the generation of a colored product in proportion to the amount of protein present. This color change can then be measured using a spectrophotometer at a specific wavelength. The concentration of an unknown protein sample is determined by comparing its absorbance to a standard curve generated from a series of protein standards of known concentrations.[1][2] The choice of assay depends on factors such as the nature of the protein, the presence of interfering substances, and the required sensitivity and accuracy.[1][3][4]

The Bradford Protein Assay

Developed by Marion M. Bradford in 1976, the Bradford assay is a rapid and sensitive method for protein quantification.[5][6] It relies on the binding of the Coomassie Brilliant Blue G-250 dye to proteins.[6][7]

Principle and Signaling Pathway

The Bradford assay is based on the absorbance shift of Coomassie Brilliant Blue G-250 dye.[5] In its acidic solution, the dye exists in a cationic, reddish-brown form with an absorbance maximum at 465 nm.[6][8] When the dye binds to proteins, primarily through interactions with basic (arginine, lysine, histidine) and aromatic amino acid residues, it is stabilized in its anionic, blue form.[6][8] This protein-dye complex exhibits a significant shift in its absorbance maximum to 595 nm.[7][8] The increase in absorbance at 595 nm is proportional to the amount of protein bound.[5]

Experimental Protocol

Materials:

-

Bradford reagent (Coomassie Brilliant Blue G-250 in phosphoric acid and ethanol)[7]

-

Protein standard solution (e.g., Bovine Serum Albumin, BSA) at a known concentration (e.g., 1 mg/mL)

-

Unknown protein sample(s)

-

Spectrophotometer and cuvettes or microplate reader

Procedure:

-

Preparation of Standards: Prepare a series of protein standards by diluting the stock BSA solution to concentrations ranging from approximately 0.05 to 1.0 mg/mL.[7] Also, prepare a blank containing the same buffer as the samples.

-

Sample Preparation: Dilute the unknown protein sample(s) to fall within the linear range of the assay.[7]

-

Assay:

-

Incubation: Incubate the reactions at room temperature for at least 5 minutes.[7] The color is generally stable for up to an hour.

-

Measurement: Measure the absorbance of each sample at 595 nm using the spectrophotometer or microplate reader, using the blank to zero the instrument.[7]

-

Data Analysis:

-

Plot the absorbance of the standards versus their known concentrations to generate a standard curve.

-

Determine the concentration of the unknown samples by interpolating their absorbance values on the standard curve.

-

Bicinchoninic Acid (BCA) Protein Assay